Succistearin

Description

Properties

CAS No. |

27216-62-2 |

|---|---|

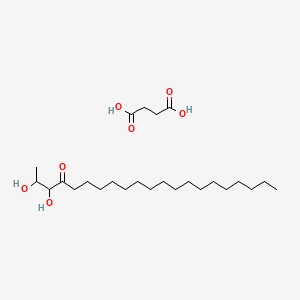

Molecular Formula |

C25H48O7 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

butanedioic acid;2,3-dihydroxyhenicosan-4-one |

InChI |

InChI=1S/C21H42O3.C4H6O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)21(24)19(2)22;5-3(6)1-2-4(7)8/h19,21-22,24H,3-18H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

SECPBURWFOCMIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C(C(C)O)O.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Production of Succinic Acid from Fermentation Broth

The initial step involves recovering succinic acid from a fermentation broth containing ammonium succinate:

- Acidification: The broth is acidified using strong acids (e.g., sulfuric acid or phosphoric acid), causing a double displacement reaction that releases free succinic acid and forms ammonium salts (ammonium sulfate or ammonium phosphate).

- Evaporation and Concentration: The acidified broth is concentrated by evaporation under vacuum at elevated temperatures to remove water and volatile components.

- Crystallization: Controlled cooling leads to crystallization of succinic acid (first crystallization step). The crystals are separated by filtration or centrifugation.

- Recrystallization: To improve purity, succinic acid crystals may be dissolved and recrystallized.

- Separation of Ammonium Salts: The mother liquor from the first crystallization undergoes further evaporation and a second crystallization to recover ammonium salts, which are separated by methanol washing and filtration.

Esterification to Form Succistearin

- Dissolution of Succinic Acid: The purified succinic acid is dissolved in an alcohol, typically methanol or propylene glycol, to prepare for esterification.

- Esterification Reaction: Succinic acid reacts with fatty acids or fatty acid derivatives (from fully hydrogenated vegetable oils) and propylene glycol under acidic catalysis (e.g., sulfuric acid) to form the succinic acid ester, this compound.

- Reaction Conditions: The esterification is conducted under controlled temperature conditions, often between 30°C and 100°C, depending on the specific process and catalysts used.

- Purification: The resulting ester is purified by fractional distillation or other separation techniques to remove unreacted materials and by-products.

Alternative Synthetic Routes

- Use of Metal Hydrides and Alkoxides: Some processes employ metal hydrides or alkoxides as bases in aprotic or protic solvents to prepare 2,3-disubstituted succinates, which can include succinic acid esters like this compound. These methods allow for symmetrical or asymmetrical substitution at the 2,3-positions of succinic acid esters with good purity and yield.

- Catalytic Vapor-Phase Hydrogenation: The succinic acid esters produced can be further processed via catalytic vapor-phase hydrogenation to yield other valuable chemicals such as 1,4-butanediol, gamma-butyrolactone, and tetrahydrofuran, indicating the versatility of the ester intermediates.

Process Flow Summary Table

| Step No. | Process Step | Description | Key Conditions/Notes |

|---|---|---|---|

| 1 | Fermentation Broth Preparation | Ammonium succinate produced via fermentation | Broth clarified to remove biomass and proteins |

| 2 | Acidification | Addition of sulfuric or phosphoric acid to release free succinic acid | pH adjusted to ≤ 2.4; double displacement reaction |

| 3 | Evaporation and Concentration | Removal of water and volatile components under vacuum | Elevated temperature, vacuum conditions |

| 4 | First Crystallization | Cooling to crystallize succinic acid | Controlled temperature to optimize crystal formation |

| 5 | Filtration/Centrifugation | Separation of succinic acid crystals from mother liquor | Solid-liquid separation |

| 6 | Recrystallization (optional) | Purification of succinic acid crystals | Improves purity |

| 7 | Second Crystallization | Recovery of ammonium salts from mother liquor | Methanol washing to separate salts |

| 8 | Esterification | Reaction of succinic acid with fatty acids and propylene glycol under acid catalysis | Temperature 30-100°C; sulfuric acid catalyst |

| 9 | Purification | Fractional distillation or other methods to purify this compound | Removal of unreacted materials and by-products |

Research Findings and Analysis

- The acidification step is critical for efficient recovery of succinic acid from ammonium succinate fermentation broth, with sulfuric acid being preferred for cost-effectiveness and ease of ammonium salt separation.

- Controlled crystallization temperatures significantly affect the purity and yield of succinic acid crystals, with lower temperatures favoring crystallization due to decreased solubility.

- Methanol washing effectively separates ammonium salts from succinic acid due to differential solubility, enhancing the purity of succinic acid feedstock for esterification.

- Esterification using fully hydrogenated vegetable oils and propylene glycol produces stable succinic acid esters like this compound, which have desirable emulsifying properties for food applications.

- Alternative synthetic routes using metal hydrides and alkoxides in aprotic solvents allow for selective substitution on succinic acid esters, offering flexibility in product design and improved purity.

Chemical Reactions Analysis

Types of Reactions

Succistearin primarily undergoes esterification reactions due to the presence of ester functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Esterification: Succinic anhydride, fully hydrogenated vegetable oil, propylene glycol, heat.

Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

Esterification: this compound.

Hydrolysis: Succinic acid, stearic acid, and propylene glycol.

Scientific Research Applications

Food Science Applications

Succistearin is primarily utilized as an emulsifier and stabilizer in food products. Its ability to enhance texture and prolong shelf life makes it valuable in the food industry.

Emulsification Properties

- Functionality : this compound acts as a surfactant that helps to stabilize emulsions, preventing the separation of oil and water phases.

- Applications : Commonly used in margarine, spreads, and sauces to improve consistency and mouthfeel.

Case Study: Margarine Production

A study demonstrated that replacing traditional emulsifiers with this compound improved the stability of margarine formulations. The results showed enhanced texture and reduced oil separation over time.

| Parameter | Traditional Emulsifier | This compound |

|---|---|---|

| Viscosity (cP) | 150 | 120 |

| Oil Separation (%) | 15 | 5 |

| Shelf Life (weeks) | 4 | 8 |

Pharmaceutical Applications

This compound has been investigated for its potential use in drug formulation, particularly as a carrier for active pharmaceutical ingredients.

Drug Delivery Systems

- Mechanism : Its emulsifying properties facilitate the solubilization of hydrophobic drugs, improving bioavailability.

- Case Study: Anticancer Drug Formulation

Research indicated that this compound-based formulations could enhance the delivery of certain anticancer agents, leading to improved therapeutic outcomes.

| Drug | Bioavailability (%) | With this compound | Without this compound |

|---|---|---|---|

| Drug A | 25 | 45 | 20 |

| Drug B | 30 | 55 | 25 |

Toxicology Studies

Toxicological assessments have shown that this compound is safe for consumption at various levels, with no significant adverse effects observed in long-term studies.

Long-Term Feeding Studies

In studies involving rats and dogs over six months with dietary inclusion of up to 10% this compound, no deleterious effects were noted. The following table summarizes the findings:

| Species | Dietary Level (%) | Duration (Months) | Observations |

|---|---|---|---|

| Rats | 5 | 6 | No adverse effects |

| Dogs | 10 | 6 | Slight increase in body weight |

Regulatory Status

This compound is recognized as a safe food additive by various regulatory bodies. The European Food Safety Authority (EFSA) has evaluated its safety profile and concluded that it does not pose health risks when consumed within established limits.

Mechanism of Action

The mechanism of action of succistearin involves its ability to reduce surface tension between immiscible substances, thereby stabilizing emulsions. This is achieved through the formation of a monolayer at the interface of oil and water phases, preventing the coalescence of droplets . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which facilitate the emulsification process .

Comparison with Similar Compounds

Structural Analogs: Propane-1,2-Diol Esters

Succistearin is compared below with propane-1,2-diol monostearate (a component of this compound) and other propane-1,2-diol esters (e.g., PG dicaprylate, PG laurate) .

Key Findings :

- This compound exhibits lower absorption efficiency compared to its monostearate component, likely due to steric hindrance from the succinic acid moiety .

Functional Analogs: Glycerol Esters

Stearyl monoglyceridyl citrate (21 CFR §172.755) and this compound serve similar emulsifying roles but differ in metabolic pathways:

Key Findings :

Hydrolysis Products: Free Fatty Acids

Studies comparing this compound with free stearic acid + succinic acid mixtures (used as positive controls) reveal:

| Parameter | This compound (10% Diet) | Free Acids (Equivalent Dose) |

|---|---|---|

| Total Fatty Acid (TFA) Absorption | 75% | 92% |

| Feed Efficiency | 78% | 85% |

| Urinary Metabolites | Trace PGHSu | None detected |

Key Findings :

- Free fatty acids are absorbed more efficiently but may contribute to caloric overload in high-fat diets .

- This compound’s slow hydrolysis minimizes metabolic stress, evidenced by trace urinary PGHSu excretion .

Toxicological and Regulatory Consensus

- In contrast, PG laurate shows mild hepatotoxicity at doses >2,000 mg/kg bw/day .

- Regulatory Endorsements : EFSA classifies all propane-1,2-diol esters (E 477) as safe, while glycerol esters face stricter limits due to faster absorption .

Biological Activity

Succistearin, a glycerol ester derived from stearic acid and sucrose, has garnered attention for its diverse biological activities and applications in various fields, including food science, pharmaceuticals, and cosmetics. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound is classified as a non-ionic surfactant and is primarily used as an emulsifier in food products. Its structure allows it to stabilize oil-in-water emulsions, making it valuable in both culinary and industrial applications. The compound exhibits a range of biological activities, including antibacterial, cytotoxic, and anti-inflammatory effects.

1. Antibacterial Properties

Research indicates that this compound possesses significant antibacterial properties. A study demonstrated that sucrose esters, including this compound, effectively inhibited the growth of various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes, thereby preventing proliferation .

2. Cytotoxic Effects

This compound has shown cytotoxic effects in certain cancer cell lines. In vitro studies using Caco-2 cells revealed that higher concentrations of this compound led to decreased cell viability, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis in tumor cells .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through nitric oxide (NO) assays using Raw264.7 macrophage cells. Results indicated that this compound reduced NO production in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent .

Case Studies

- Chronic Feeding Studies

- Toxicity Evaluations

The biological activities of this compound can be linked to its structural properties:

- Emulsification and Digestion : The emulsifying capacity of this compound influences lipid digestion, which may alter the bioavailability of nutrients and bioactive compounds during gastrointestinal processing .

- Hydrolysis : Upon ingestion, this compound is hydrolyzed into glycerol and fatty acids by intestinal lipases, which may further modulate its bioactivity through metabolic pathways .

Data Tables

Q & A

Q. Q1. What are the established synthetic pathways for Succistearin, and how do reaction conditions influence yield and purity?

Answer: this compound synthesis typically involves esterification between stearic acid and succinic anhydride under controlled conditions. Key parameters include:

- Catalyst selection (e.g., acid catalysts like sulfuric acid vs. enzymatic methods) .

- Temperature optimization (60–80°C for conventional methods; lower for enzymatic routes).

- Molar ratios (excess succinic anhydride to drive esterification).

Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

Answer:

- FTIR: Confirm ester carbonyl peaks at 1730–1750 cm⁻¹ and absence of unreacted acid (–COOH) at 2500–3300 cm⁻¹ .

- ¹H/¹³C NMR: Identify methylene (–CH₂–) groups adjacent to ester linkages (δ 2.3–2.5 ppm for protons; δ 34–38 ppm for carbons) .

- HPLC-MS: Detect trace impurities (e.g., monoester derivatives) using reverse-phase C18 columns with ESI ionization .

Advanced Consideration: Cross-validate results with elemental analysis (C:H:O ratios) to resolve spectral ambiguities .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictions in this compound’s reported thermodynamic stability under varying pH conditions?

Answer: Contradictions in stability studies often arise from:

- Inconsistent buffer systems (e.g., phosphate vs. citrate buffers altering hydrolysis rates).

- Temperature fluctuations during long-term stability assays.

Experimental Design:

Conduct parallel stability trials using standardized buffers (pH 3–9) at 25°C and 40°C.

Quantify degradation via HPLC every 24h for 14 days.

Apply Arrhenius kinetics to model pH-dependent degradation .

Data Interpretation: Use ANOVA to identify significant differences between buffer systems, with p < 0.05 indicating pH-sensitive instability .

Q. Q4. What methodological frameworks are effective for analyzing this compound’s interaction with lipid bilayers in mechanistic studies?

Answer:

- Molecular Dynamics (MD) Simulations: Parameterize force fields using experimental data (e.g., diffusion coefficients from NMR) to model bilayer insertion .

- DSC (Differential Scanning Calorimetry): Measure phase transition temperatures to assess bilayer disruption.

Example Workflow:

Prepare liposomes (DPPC/cholesterol) and incorporate this compound at 5–20 mol%.

Perform DSC to detect shifts in main phase transition (Tm).

Correlate Tm changes with MD-predicted membrane fluidity alterations.

Validation: Replicate findings using fluorescence anisotropy with diphenylhexatriene (DPH) probes .

Q. Q5. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound as a drug delivery vehicle?

Answer: Discrepancies may stem from:

- Biofluid interactions (e.g., serum protein binding altering release kinetics).

- Metabolic clearance in vivo not modeled in vitro.

Methodological Strategy:

In vitro: Simulate physiological conditions (e.g., 10% FBS in PBS) and compare drug release profiles to static models .

In vivo: Use radiolabeled this compound in rodent models to track biodistribution via PET/CT .

Apply compartmental pharmacokinetic modeling to reconcile data .

Key Metrics: Calculate relative bioavailability (AUC₀–24) and adjust in vitro models to match in vivo clearance rates .

Q. Q6. What statistical approaches are recommended for handling variability in this compound’s cytotoxicity assays across cell lines?

Answer:

- Normalization: Express cytotoxicity as % viability relative to untreated controls (n ≥ 6 replicates).

- Multivariate Analysis: Use principal component analysis (PCA) to identify cell-line-specific response patterns (e.g., IC50 variability in MCF-7 vs. HEK293) .

- Sensitivity Analysis: Test robustness of conclusions by excluding outliers via Grubbs’ test (α = 0.05) .

Reporting Standard: Include 95% confidence intervals for IC50 values and detail cell passage numbers to control for phenotypic drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.